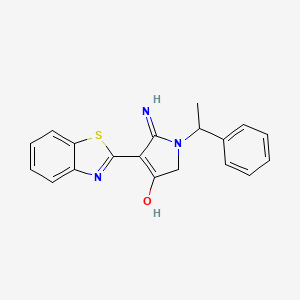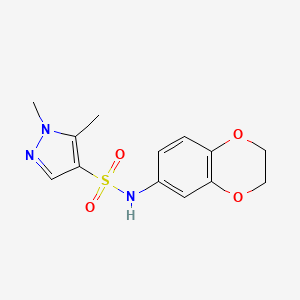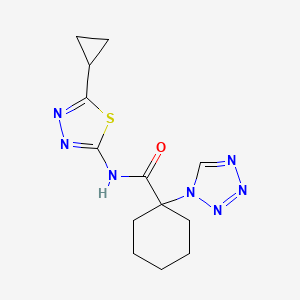![molecular formula C21H14ClN3O5 B6001259 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6001259.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide, commonly known as C16, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of benzoxazole derivatives and has been found to possess several interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of C16 is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, C16 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
C16 has been found to possess several interesting biochemical and physiological effects. It has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. Additionally, C16 has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using C16 in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, C16 has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using C16 in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for the research on C16. One of the potential areas of investigation is its use as an anti-inflammatory agent. Additionally, C16 has been found to possess anti-cancer properties, making it a promising candidate for the development of anti-cancer drugs. Further research is needed to fully understand the mechanism of action of C16 and to evaluate its potential toxicity.
Méthodes De Synthèse
The synthesis of C16 involves the reaction of 2-amino-4-chlorophenol with salicylic acid in the presence of phosphorus oxychloride to form 2-(4-chlorophenyl)benzoxazole. This compound is then reacted with 2-nitrophenol and acetic anhydride to yield the final product, N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide.
Applications De Recherche Scientifique
C16 has been extensively studied for its potential applications in the field of medicine. It has been found to possess several interesting properties that make it a promising candidate for further investigation. Some of the potential applications of C16 include its use as an anti-inflammatory agent, anti-cancer agent, and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5/c22-14-7-5-13(6-8-14)21-24-16-11-15(9-10-18(16)30-21)23-20(26)12-29-19-4-2-1-3-17(19)25(27)28/h1-11H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAHUONWBAPMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6001208.png)
![3-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6001212.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B6001219.png)
![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6001220.png)
![2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6001221.png)

![ethyl 3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001234.png)


![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6001247.png)
![2-phenyl-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6001267.png)

![1-[2-hydroxy-3-(3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6001276.png)
